N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine
Description
N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by a central 1,3,5-triazine core substituted with a 2,5-dimethoxyphenylamine group at position 2, a thioether-linked 5-(4-pyridinyl)-1,3,4-oxadiazole moiety at position 6, and an amine group at position 2.
Properties
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3S/c1-28-12-3-4-14(29-2)13(9-12)22-18-24-15(23-17(20)25-18)10-31-19-27-26-16(30-19)11-5-7-21-8-6-11/h3-9H,10H2,1-2H3,(H3,20,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWTLKDEXHVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that the oxadiazole moiety contributes to its anticancer properties by inducing apoptosis in cancer cells. For instance, research demonstrated that derivatives of similar structures exhibit cytotoxic effects against breast and lung cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Agricultural Chemistry Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
Comparison with Similar Compounds
Research Findings and Gaps
- : Oxazine-triazine hybrids show moderate antimicrobial activity, but the target compound’s oxadiazole-pyridinyl system remains untested .
- Critical Gap: No direct data on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Further studies should prioritize in vitro assays (e.g., MIC, IC₅₀) and molecular docking to validate its theoretical advantages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The synthesis involves sequential functionalization of the triazine core. Key steps include:
- Nucleophilic substitution to introduce the dimethoxyphenyl and pyridinyl-oxadiazole-thiomethyl groups.
- Controlled temperature (e.g., 60–80°C in anhydrous DMF) to minimize side reactions .
- Use of catalysts like triethylamine to enhance reactivity of thiol groups during thiomethylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl; pyridinyl protons at δ 8.2–8.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking or hydrogen bonding with biological targets .
- Molecular Docking : Screens analogs against target proteins (e.g., kinases) by simulating binding affinities of the pyridinyl-oxadiazole moiety .
- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends using regression models .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to ensure reproducibility .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer :
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 4.5–7.4) at 37°C; monitor degradation via HPLC .
- Plasma Stability Assays : Measure half-life in rodent plasma to predict bioavailability .
- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) combined with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
